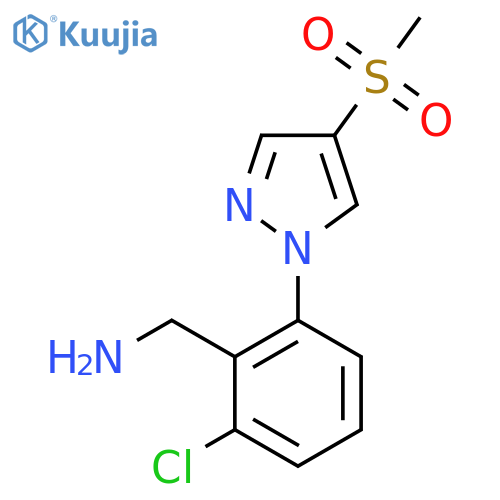Cas no 2138396-65-1 (2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylmethanamine)

2138396-65-1 structure
商品名:2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylmethanamine
2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylmethanamine 化学的及び物理的性質
名前と識別子
-
- 2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylmethanamine
- [2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]methanamine
- EN300-1115641
- 2138396-65-1
-
- インチ: 1S/C11H12ClN3O2S/c1-18(16,17)8-6-14-15(7-8)11-4-2-3-10(12)9(11)5-13/h2-4,6-7H,5,13H2,1H3
- InChIKey: VOFVOAKECVRGSA-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1CN)N1C=C(C=N1)S(C)(=O)=O
計算された属性
- せいみつぶんしりょう: 285.0338755g/mol
- どういたいしつりょう: 285.0338755g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 384
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 86.4Ų
2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylmethanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1115641-1.0g |
[2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]methanamine |
2138396-65-1 | 1g |
$728.0 | 2023-06-09 | ||
| Enamine | EN300-1115641-0.1g |
[2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]methanamine |
2138396-65-1 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
| Enamine | EN300-1115641-5.0g |
[2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]methanamine |
2138396-65-1 | 5g |
$2110.0 | 2023-06-09 | ||
| Enamine | EN300-1115641-10g |
[2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]methanamine |
2138396-65-1 | 95% | 10g |
$3622.0 | 2023-10-27 | |
| Enamine | EN300-1115641-10.0g |
[2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]methanamine |
2138396-65-1 | 10g |
$3131.0 | 2023-06-09 | ||
| Enamine | EN300-1115641-0.5g |
[2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]methanamine |
2138396-65-1 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
| Enamine | EN300-1115641-2.5g |
[2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]methanamine |
2138396-65-1 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
| Enamine | EN300-1115641-1g |
[2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]methanamine |
2138396-65-1 | 95% | 1g |
$842.0 | 2023-10-27 | |
| Enamine | EN300-1115641-0.05g |
[2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]methanamine |
2138396-65-1 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
| Enamine | EN300-1115641-0.25g |
[2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]methanamine |
2138396-65-1 | 95% | 0.25g |
$774.0 | 2023-10-27 |
2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylmethanamine 関連文献
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
2138396-65-1 (2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylmethanamine) 関連製品
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
